Prodigiosin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antimcrobial Properties

Studies suggest prodigiosin possesses antibacterial, antifungal, and antiviral properties [1]. Research has shown its effectiveness against various pathogenic bacteria, including Staphylococcus aureus and Streptococcus mutans [2]. This opens doors for exploring prodigiosin as a natural alternative to conventional antibiotics, potentially aiding the fight against antibiotic resistance.

Anticancer Potential

Prodigiosin's ability to induce apoptosis (programmed cell death) in cancer cells has attracted significant interest. Studies have demonstrated its effectiveness against various cancer cell lines, including those resistant to conventional treatments [1, 3]. Additionally, prodigiosin exhibits minimal toxicity towards healthy cells, making it a promising candidate for cancer therapy [1].

Other Research Avenues

Beyond its antimicrobial and anticancer properties, prodigiosin is being explored for various other applications. These include:

- Food Colorant: Due to its natural origin and vibrant color, prodigiosin holds promise as a safe and sustainable alternative to synthetic food colorants [1].

- Biomaterial Development: Prodigiosin's unique properties are being investigated for its potential use in developing biocompatible materials for medical applications [4].

- Environmental Applications: Research is underway to explore prodigiosin's role in bioremediation and its potential to degrade pollutants [5].

Please note

Extensive research is still required to fully understand prodigiosin's efficacy and safety for various applications.

Here are the references used for this information:

- [1] Mohan, V., et al. (2016). Prodigiosin and its potential applications [2]. National Institutes of Health (.gov). Retrieved from PubMed:

- [2] Vijapurkar, S., & Mohan, V. (2013). Applications of Prodigiosin Extracted from Marine Red Pigmented Bacteria Zooshikella sp. and Actinomycete Streptomyces sp [3]. MDPI. Retrieved from MDPI website:

- [3] Cordeiro, S. M. C., et al. (2015). Prodigiosin and its potential applications - A review [4]. ResearchGate. Retrieved from ResearchGate website

- [4] Singh, N., et al. (2020). Recent Advances in Prodigiosin as a Bioactive Compound in Nanocomposite Applications [5]. MDPI. Retrieved from MDPI website:

- [5] Mohan, V., et al. (2016). Prodigiosin and its potential applications [1]. National Institutes of Health (.gov). Retrieved from PubMed:

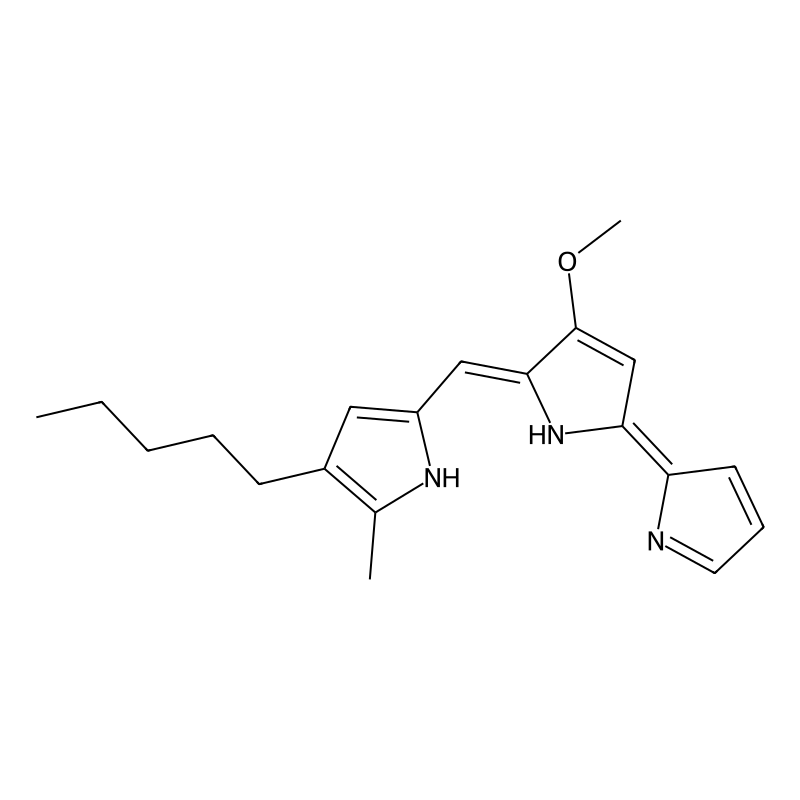

Prodigiosin is a red tripyrrole pigment belonging to the prodiginine family, primarily produced by the bacterium Serratia marcescens. Its chemical structure consists of three interconnected pyrrole rings (A, B, and C), forming a unique linear arrangement. The compound has gained significant attention due to its diverse biological activities, including antibacterial, antifungal, anticancer, and immunosuppressive properties. Prodigiosin is notable for its ability to induce apoptosis in malignant cells and has been explored as a potential therapeutic agent in various medical applications, particularly in cancer treatment .

Prodigiosin exhibits various biological activities with potential applications in medicine. Studies suggest it possesses antimicrobial properties, potentially inhibiting the growth of other bacteria and fungi [, ]. Furthermore, prodigiosin shows antitumor activity, potentially interfering with cancer cell proliferation []. The mechanism of action for these effects is still under investigation, but prodigiosin might interact with cell membranes or target specific signaling pathways within cells [, ].

- Synthesis of Ring A: L-proline is converted into a pyrrole ring via the action of specific enzymes.

- Formation of Ring B: Ring A is expanded through the incorporation of L-serine.

- Synthesis of Ring C: Pyruvate and 2-octenal undergo decarboxylative addition to form the third ring.

- Final Assembly: The three rings are combined through dehydration reactions facilitated by ATP .

Prodigiosin exhibits a broad spectrum of biological activities:

- Antibacterial Activity: It effectively inhibits the growth of both Gram-positive and Gram-negative bacteria by disrupting cell wall integrity and affecting gene expression .

- Antifungal Properties: Prodigiosin shows strong antifungal effects against various strains .

- Anticancer Effects: It induces apoptosis in cancer cells through multiple mechanisms, including mitochondrial disruption and caspase activation . Recent studies have highlighted its potential against breast cancer and pancreatic cancer .

- Immunosuppressive Effects: Prodigiosin has been noted for its ability to modulate immune responses, making it a candidate for treating autoimmune diseases .

The production of prodigiosin can be achieved through several methods:

- Microbial Fermentation: Utilizing Serratia marcescens or other prodiginine-producing microorganisms under controlled conditions to maximize yield.

- Chemical Synthesis: Laboratory synthesis routes have been developed that mimic natural biosynthetic pathways, allowing for the production of prodigiosin analogs .

- Isolation Techniques: Prodigiosin can be extracted from microbial cultures using solvent extraction methods, often followed by purification steps such as chromatography .

Prodigiosin's unique properties lend themselves to various applications:

- Pharmaceuticals: Its potential as an anticancer agent has led to investigations in drug development for cancer therapies.

- Agriculture: Due to its antifungal properties, prodigiosin can be used as a biopesticide.

- Food Industry: As a natural dye and preservative, it has applications in food safety and coloring .

Prodigiosin is part of a larger family of compounds known as prodiginines, which share structural similarities but differ in their biological activities and applications. Some similar compounds include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Undecylprodigiosin | Linear | Exhibits potent antibacterial activity |

| Cycloprodigiosin | Cyclic | Shows distinct immunosuppressive properties |

| Streptorubin B | Cyclic | Notable for its algicidal activity |

| Butylcycloheptylprodiginine | Cyclic | Exhibits unique antifungal properties |

Prodigiosin stands out due to its broad-spectrum biological activities and potential therapeutic applications, particularly in oncology. Its unique tripyrrole structure contributes to its distinct chemical reactivity and biological interactions compared to other members of the prodiginine family .

Prodigiosin biosynthesis occurs through a well-characterized bifurcated pathway that converges at the final condensation step to produce the mature tripyrrole compound [1] [2]. The biosynthetic process involves two parallel enzymatic pathways that generate distinct intermediate compounds: the monopyrrole 2-methyl-3-n-amyl-pyrrole (MAP) and the bipyrrole 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) [3] [4]. These terminal products are subsequently condensed via an ATP-dependent reaction catalyzed by the condensing enzyme PigC to form prodigiosin [1] [5].

The bifurcated nature of prodigiosin biosynthesis represents a distinctive feature among secondary metabolite pathways, wherein two separate enzymatic branches operate independently before convergence [6] [7]. The MAP biosynthetic pathway consists of three essential genes (pigB, pigD, and pigE) that sequentially convert 2-octenal through intermediates including 3-acetyloctanal and dihydro-MAP to produce the final monopyrrole product [4] [8]. In contrast, the MBC biosynthetic pathway involves seven genes (pigA, pigF-J, pigL, and pigM) that transform L-proline through a series of carrier protein-mediated reactions to generate the bipyrrole intermediate [1] [4].

The biosynthetic pathway exhibits remarkable conservation across prodigiosin-producing organisms, with homologous gene clusters identified in diverse bacterial species including Serratia, Streptomyces, Pseudoalteromonas, and Hahella [1] [9] [10]. This conservation suggests fundamental biochemical constraints governing tripyrrole antibiotic biosynthesis and indicates potential evolutionary relationships among producing organisms [11] [12].

Gene Clusters in Producing Organisms

Pig Operon Structure and Organization

The prodigiosin biosynthetic genes are organized in a polycistronic operon structure designated as the pig cluster in most producing organisms [13] [14]. In Serratia species, the pig operon comprises 14-15 open reading frames transcribed as a single polycistronic mRNA from a promoter region upstream of pigA [13] [14]. The Serratia marcescens ATCC 274 pig cluster contains 14 genes (pigA-N), while Serratia sp. ATCC 39006 possesses an additional pigO gene, resulting in a 15-gene cluster [15] [16].

The pig operon organization follows a functional clustering pattern where genes encoding enzymes for related biosynthetic steps are positioned adjacently [13] [17]. The MAP biosynthetic genes (pigB, pigD, pigE) are clustered together, while the MBC biosynthetic genes (pigA, pigF-J, pigL, pigM) form a separate functional module within the operon [4] [8]. The condensing enzyme gene pigC is positioned strategically within the cluster to facilitate coordinated expression with its substrate-producing genes [3] [18].

In Serratia marcescens, the pig operon is chromosomally located between genes encoding a copper efflux pump (copA) and a copper-responsive transcriptional regulator (cueR) [15] [16]. This genomic context suggests potential evolutionary relationships between prodigiosin biosynthesis and copper homeostasis mechanisms [16]. The pig cluster is completely absent in non-pigmented Serratia strains, with the cueR and copA genes remaining contiguous in such strains [16].

Comparative Genomics of Prodigiosin-Producing Microorganisms

Comparative genomic analysis reveals significant structural diversity among prodigiosin biosynthetic gene clusters across different producing organisms [1] [9] [10]. The Streptomyces coelicolor A3(2) red cluster represents the largest characterized prodigiosin-related gene cluster, comprising 23 genes organized into four transcriptional units [19] [20]. This cluster produces undecylprodigiosin rather than prodigiosin itself, reflecting the substitution of an undecyl side chain for the pentyl group found in classical prodigiosin [21] [22].

The marine bacterium Hahella chejuensis KCTC 2396 possesses an 18-gene hap cluster responsible for prodigiosin biosynthesis [9] [23]. This cluster exhibits marine-specific adaptations while maintaining the core biosynthetic machinery essential for tripyrrole formation [23]. Similarly, the marine organisms Pseudoalteromonas rubra and Pseudoalteromonas denitrificans harbor pig clusters with specialized functions for cycloprodigiosin production [1] [10].

A unique chromosomal arrangement is observed in Vibrio gazogenes PB1, where the pigA gene is located on chromosome 2 while the remaining pig genes (pigB-N) reside on chromosome 1 [24]. This split configuration represents the only known example of a bifurcated prodigiosin gene cluster and suggests distinct evolutionary pressures in marine Vibrio species [24].

The Streptomyces griseoviridis 2464-S5 rph cluster consists of 24 genes and produces both prodigiosin R1 and the structurally related compound roseophilin [9]. This dual-product cluster demonstrates the biosynthetic plasticity of prodigiosin-related pathways and their capacity to generate structurally diverse tripyrrole compounds [9].

Enzymatic Steps in Prodigiosin Biosynthesis

Monopyrrole (Ring A) Formation

The monopyrrole biosynthetic pathway initiates with 2-octenal as the primary substrate and proceeds through three distinct enzymatic steps to produce MAP [4] [8]. The first committed step involves PigD, a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the condensation of 2-octenal with pyruvate [4]. This reaction proceeds through a decarboxylative mechanism resulting in the formation of 3-acetyloctanal with concomitant release of carbon dioxide [4] [8].

The second enzymatic step is catalyzed by PigE, which functions as a bifunctional enzyme possessing both thioester reductase and aminotransferase activities [25]. Recent biochemical studies have revealed that PigE initially reduces a thioester intermediate to form the corresponding aldehyde, followed by transamination using an amino donor such as ornithine or arginine [25]. This dual functionality results in the formation of dihydro-MAP (H2MAP) through amino group transfer and subsequent cyclization [4] [8].

The final step in MAP biosynthesis is catalyzed by PigB, which functions as an oxidase enzyme responsible for the dehydrogenation of H2MAP to produce the mature monopyrrole MAP [4] [8]. This oxidation reaction requires NAD+ or NADP+ as electron acceptors and represents the terminal step of the monopyrrole biosynthetic branch [3] [4]. The resulting MAP serves as one of the two essential substrates for the final prodigiosin condensation reaction [26] [8].

Bipyrrole (Rings A and B) Assembly

The bipyrrole biosynthetic pathway represents a more complex enzymatic process involving seven genes and multiple carrier protein-mediated reactions [1] [4]. The pathway initiates with L-proline as the primary substrate and proceeds through a series of activation, oxidation, and condensation steps to produce MBC [4] [8]. The first step involves PigI, a prolyl-AMP ligase that catalyzes the ATP-dependent activation of L-proline to form L-prolyl-AMP [4].

The activated proline is subsequently transferred to the peptidyl carrier protein (PCP) domain of PigG, which must first be converted from its inactive apo form to the active holo form by PigL, a 4'-phosphopantetheinyl transferase [1] [4]. This post-translational modification is essential for the carrier protein function and represents a critical regulatory point in the pathway [4].

PigA catalyzes the oxidation of the L-prolyl-S-PCP intermediate to form pyrrolyl-2-carboxyl-S-PCP, representing the first committed step toward pyrrole ring formation [1] [4]. This oxidation reaction requires NAD+ or NADP+ as electron acceptors and establishes the pyrrole ring structure that will form the A ring of the final bipyrrole product [4] [8].

The bipyrrole assembly process involves PigJ, which functions as an acyl-CoA synthetase responsible for transferring the pyrrole-2-carboxyl group from PigG to its cysteine active site [1] [4]. This transfer generates a pyrrole-2-carboxyl thioester intermediate that undergoes subsequent condensation with malonyl units derived from malonyl-CoA [4] [8].

Final Condensation Reactions (Ring C)

The formation of the bipyrrole backbone involves PigH, a multifunctional enzyme containing both acyl carrier protein (ACP) and polyketide synthase domains [1] [4]. PigH catalyzes the condensation of the pyrrole-2-carboxyl thioester with malonyl-CoA in a polyketide-type chain extension reaction [4]. This condensation results in the formation of pyrrolyl-β-ketothioester attached to the ACP domain of PigH [4] [8].

The subsequent step involves a decarboxylation reaction catalyzed by PigH, which condenses serine with the pyrrolyl-β-ketothioester to generate 4-hydroxy-2,2'-bipyrrole-5-methanol (HBM) [4] [8]. This reaction establishes the bipyrrole core structure and introduces the hydroxyl group that will be subsequently modified to produce the final MBC product [4].

PigM functions as an alcohol dehydrogenase that catalyzes the oxidation of the HBM alcohol group to form 4-hydroxy-2,2'-bipyrrole-5-carbaldehyde (HBC) [1] [4]. This oxidation reaction requires NAD+ or NADP+ as electron acceptors and generates the aldehyde functionality essential for the final condensation step [4] [8].

The terminal step in MBC biosynthesis involves PigF, an O-methyltransferase that catalyzes the methylation of the HBC hydroxyl group using S-adenosyl-L-methionine as the methyl donor [1] [4]. This methylation reaction produces the final bipyrrole intermediate MBC, which serves as one of the two essential substrates for prodigiosin formation [4] [8]. The enzyme PigN may also participate in this final methylation step, though its precise role remains to be fully elucidated [1] [27].

Key Biosynthetic Enzymes (PigA, PigG, PigH, PigI, PigJ)

PigA represents a crucial oxidase enzyme in the MBC biosynthetic pathway, catalyzing the oxidation of prolyl-S-PCP to pyrrolyl-2-carboxyl-S-PCP [1] [4]. This enzyme belongs to the family of NAD(P)+-dependent oxidoreductases and exhibits strict substrate specificity for the carrier protein-bound prolyl intermediate [4]. Biochemical characterization has revealed that PigA requires the 4'-phosphopantetheinyl-modified PCP domain of PigG for efficient catalysis [1] [4].

PigG functions as a peptidyl carrier protein (PCP) that serves as the central scaffold for early MBC biosynthetic reactions [1] [4]. The protein contains a conserved serine residue that is post-translationally modified by PigL to install the 4'-phosphopantetheinyl group essential for carrier protein function [4]. PigG alternates between apo and holo forms during the biosynthetic process, with the holo form being the catalytically active species [1] [4].

PigH represents a multifunctional enzyme containing both acyl carrier protein (ACP) and polyketide synthase domains [1] [4]. The enzyme catalyzes multiple condensation and decarboxylation reactions essential for bipyrrole backbone formation [4] [8]. Structural analysis has revealed that PigH possesses distinct binding sites for malonyl-CoA and the pyrrole-2-carboxyl thioester substrate, facilitating the ordered assembly of the bipyrrole structure [4].

PigI functions as a prolyl-AMP ligase that catalyzes the ATP-dependent activation of L-proline in the initial step of MBC biosynthesis [1] [4]. The enzyme belongs to the adenylate-forming enzyme superfamily and exhibits high specificity for L-proline as the amino acid substrate [4]. PigI requires ATP and Mg2+ for catalytic activity and produces L-prolyl-AMP as an intermediate product [4] [8].

PigJ serves as an acyl-CoA synthetase responsible for the transfer of the pyrrole-2-carboxyl group from PigG to its cysteine active site [1] [4]. This enzyme facilitates the formation of the pyrrole-2-carboxyl thioester intermediate that undergoes subsequent condensation with malonyl units [4] [8]. PigJ exhibits CoA-dependent activity and represents a key regulatory point in the polyketide-type chain extension process [1] [4].

Regulation of Prodigiosin Biosynthesis

Transcriptional Regulatory Mechanisms

Prodigiosin biosynthesis is subject to complex transcriptional regulation involving multiple regulatory proteins that respond to diverse environmental and physiological signals [14] [28] [29]. The primary level of regulation occurs at the pig operon promoter, where various transcription factors bind to specific recognition sequences to either activate or repress gene expression [13] [14] [28]. The pig promoter region in Serratia sp. ATCC 39006 spans 922 base pairs and contains multiple regulatory binding sites that facilitate coordinated responses to environmental stimuli [13] [30].

Positive regulation of prodigiosin biosynthesis involves several transcriptional activators that directly or indirectly enhance pig operon expression [28] [29]. The master regulator FlhDC serves as a direct positive regulator that binds to the pig promoter and activates transcription under appropriate conditions [28] [31]. Additional positive regulators include PigP, which functions as a master transcriptional regulator responding to multiple environmental signals [32] [33], and OmpR, a two-component response regulator that directly binds to the pig promoter region [29].

Negative regulation involves multiple repressor proteins that inhibit pig operon transcription under specific conditions [14] [28] [34]. The response regulator RcsB represents a major negative regulator that represses prodigiosin biosynthesis by binding to the flhDC promoter region, thereby indirectly inhibiting pig operon expression [28] [35]. The transcription factor HexS serves as a key temperature-dependent negative regulator, mediating the inhibition of prodigiosin production at elevated temperatures [36] [34].

Role of Regulatory Proteins (RcsB, FlhDC)

RcsB functions as a central negative regulator of prodigiosin biosynthesis through its role in the Rcs phosphorelay system [28] [35]. This response regulator operates primarily through indirect regulation by binding to the promoter region of the flhDC genes, which encode positive regulators of prodigiosin synthesis [28] [31]. Electrophoretic mobility shift assays have demonstrated that RcsB directly binds to two potential recognition sites within the flhDC promoter region, with one site being particularly critical for regulatory function [28].

The regulatory mechanism involves RcsB-mediated repression of flhDC expression, which subsequently reduces the positive regulation of the pig operon [28] [31]. Gene deletion studies have confirmed that the regulation of prodigiosin synthesis by RcsB is largely dependent on FlhDC, as demonstrated by the phenotype of rcsB flhDC double mutants [28]. This regulatory cascade allows environmental signals affecting RcsB activity to be transmitted to prodigiosin biosynthesis through the FlhDC intermediary [28] [31].

FlhDC represents the master flagellar regulatory complex that also serves as a direct positive regulator of prodigiosin biosynthesis [28] [31]. The FlhDC complex consists of FlhD and FlhC subunits that form a heteromeric transcriptional activator [28]. This regulatory protein directly binds to the pig promoter region and activates transcription under favorable conditions [28] [31]. The dual role of FlhDC in both motility and secondary metabolite regulation reflects the coordinated control of virulence-associated phenotypes in Serratia [28] [37].

The regulatory relationship between RcsB and FlhDC demonstrates the hierarchical organization of prodigiosin gene regulation, where upstream signals affecting RcsB activity can modulate prodigiosin production through the FlhDC regulatory node [28] [31]. This regulatory architecture allows for integration of multiple environmental stimuli and physiological states to control prodigiosin biosynthesis [28] [29].

Environmental Factors Influencing Biosynthesis

Temperature represents one of the most significant environmental factors affecting prodigiosin biosynthesis, with optimal production occurring at 28-30°C and strong inhibition at 37°C or higher [36] [34] [38]. The temperature-dependent regulation operates primarily at the transcriptional level, as demonstrated by luxCDABE reporter studies showing reduced pig operon transcription at elevated temperatures [36] [34]. The transcription factor HexS serves as the primary mediator of temperature-dependent regulation, with hexS mutants maintaining pigmentation at restrictive temperatures [36] [34].

pH conditions significantly influence prodigiosin production, with optimal biosynthesis occurring at pH 6.8-7.0 [39] [40]. Extreme pH conditions inhibit both enzyme activity and gene expression, suggesting multiple levels of pH-dependent regulation [39]. The effect of pH on prodigiosin biosynthesis may involve direct effects on enzyme stability and activity as well as indirect effects through pH-responsive regulatory systems [39] [40].

Oxygen availability represents a critical factor for prodigiosin biosynthesis, with high aeration conditions promoting pigment production [39] [41]. The transcriptional regulator Fnr mediates oxygen-dependent regulation by binding to the pig promoter region under aerobic conditions and repressing transcription [30] [34]. This regulatory mechanism ensures that prodigiosin biosynthesis occurs preferentially under aerobic conditions where the enzymes can function optimally [30] [39].

Nutrient availability profoundly affects prodigiosin production, with specific nutrients serving as either enhancers or inhibitors of biosynthesis [39] [40]. Phosphate limitation generally promotes prodigiosin production, while high phosphate concentrations inhibit pigment synthesis [39] [40]. Nitrogen source selection is critical, with organic nitrogen sources supporting pigment production while ammonium salts inhibit biosynthesis through nitrogen catabolite repression [39] [31].

Carbon source availability influences prodigiosin production through the cAMP-CRP regulatory system [39] [34]. Glucose and glycerol serve as favorable carbon sources for pigment production, while gluconate inhibits prodigiosin biosynthesis through the PigT regulatory system [39] [31]. The carbon source effect involves complex interactions between catabolite repression mechanisms and prodigiosin-specific regulatory circuits [39] [34].

Thermoregulation of Prodigiosin Production

The thermoregulation of prodigiosin biosynthesis represents one of the most well-characterized environmental control mechanisms affecting secondary metabolite production in bacteria [36] [34] [42]. Prodigiosin biosynthesis exhibits strict temperature dependence, with optimal production occurring at temperatures between 28-30°C and complete inhibition at 37°C or higher [36] [34] [38]. This temperature sensitivity has been recognized for over half a century, yet the underlying molecular mechanisms have only recently been elucidated [36] [34].

Transcriptional control represents the primary mechanism of thermoregulation in prodigiosin biosynthesis [36] [34]. LuxCDABE reporter studies have demonstrated that pig operon transcription is significantly reduced at 37°C compared to 30°C, indicating that temperature regulation occurs at the level of gene expression rather than post-transcriptional mechanisms [36] [34]. Furthermore, artificial induction of pig operon transcription at 37°C using the PBAD promoter system successfully restored pigmentation at restrictive temperatures, confirming that transcriptional control is the dominant regulatory mechanism [36] [34].

The HexS transcription factor serves as the key mediator of temperature-dependent regulation [36] [34]. Genetic studies have demonstrated that hexS mutants maintain pigmentation at both permissive and restrictive temperatures, indicating that HexS is necessary for temperature-dependent inhibition [36] [34]. In contrast, mutations in other regulatory proteins such as CRP produce only minor effects on temperature sensitivity, suggesting that HexS is the primary thermoregulatory factor [36] [34].

The molecular mechanism of HexS-mediated thermoregulation likely involves temperature-dependent changes in HexS activity or expression [36] [34]. At elevated temperatures, HexS appears to function as a more potent repressor of pig operon transcription, possibly through enhanced DNA binding affinity or increased protein stability [36] [34]. This temperature-dependent regulation ensures that prodigiosin biosynthesis occurs preferentially at temperatures that favor bacterial growth and survival in natural environments [36] [34].

The physiological significance of thermoregulation may relate to the energy costs associated with prodigiosin biosynthesis and the compound's biological functions [36] [34]. At elevated temperatures corresponding to host body temperature, the inhibition of prodigiosin biosynthesis may represent an adaptive response that redirects cellular resources toward essential metabolic processes required for pathogenesis or survival [36] [34] [42].

Prodigiosin as a Secondary Metabolite

Prodigiosin exhibits all the characteristic features of a classic secondary metabolite, including production during the stationary phase of growth, non-essential nature for basic cellular functions, and responsiveness to environmental conditions [43] [44]. The compound is synthesized as a small-molecular-weight substance (C20H25N3O, molecular weight 323.4 Da) that is not directly involved in primary metabolic pathways essential for cellular growth and reproduction [45] [43] [12].

The production kinetics of prodigiosin demonstrate typical secondary metabolite characteristics, with maximal synthesis occurring after the cessation of active cell division [43] [44]. Studies of Serratia marcescens growth phases have revealed that prodigiosin biosynthesis is induced at the ATP per cell minimum that defines the boundary between low-density and high-density growth phases [44]. This induction pattern suggests that prodigiosin synthesis serves functions related to high-density bacterial populations rather than exponential growth [44].

The taxonomic distribution of prodigiosin production is limited to specific bacterial genera, including Serratia, Streptomyces, Pseudoalteromonas, Vibrio, and Hahella [45] [46] [12]. This restricted distribution pattern is characteristic of secondary metabolites, which typically exhibit narrow taxonomic ranges despite their potential ecological importance [45] [43]. The conservation of prodigiosin biosynthetic pathways across these diverse genera suggests either ancient evolutionary origins or horizontal gene transfer events [10] [11].

The biological functions of prodigiosin as a secondary metabolite remain partially understood, though several potential roles have been proposed [45] [43] [44]. The compound may function as an antimicrobial agent that provides competitive advantages in microbial communities [45] [12]. Additionally, prodigiosin may serve energy management functions during bacterial growth phases, particularly in relation to ATP production and cellular energy balance [44]. The compound's role in stress responses and population density regulation suggests involvement in bacterial survival strategies under challenging environmental conditions [44] [47].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Hu DX, Withall DM, Challis GL, Thomson RJ. Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products. Chem Rev. 2016 Jul 27;116(14):7818-53. doi: 10.1021/acs.chemrev.6b00024. Epub 2016 Jun 17. Review. PubMed PMID: 27314508; PubMed Central PMCID: PMC5555159.

3: Darshan N, Manonmani HK. Prodigiosin and its potential applications. J Food Sci Technol. 2015 Sep;52(9):5393-407. doi: 10.1007/s13197-015-1740-4. Epub 2015 Jan 24. Review. PubMed PMID: 26344956; PubMed Central PMCID: PMC4554646.

4: Auparakkitanon S. Discovery and development of antiplasmodial compounds in Thailand during the 21st century. Southeast Asian J Trop Med Public Health. 2014 Jul;45(4):761-82. Review. PubMed PMID: 25427344.

5: Stankovic N, Senerovic L, Ilic-Tomic T, Vasiljevic B, Nikodinovic-Runic J. Properties and applications of undecylprodigiosin and other bacterial prodigiosins. Appl Microbiol Biotechnol. 2014 May;98(9):3841-58. doi: 10.1007/s00253-014-5590-1. Epub 2014 Feb 23. Review. PubMed PMID: 24562326.

6: Yang MH, Kim J, Khan IA, Walker LA, Khan SI. Nonsteroidal anti-inflammatory drug activated gene-1 (NAG-1) modulators from natural products as anti-cancer agents. Life Sci. 2014 Apr 1;100(2):75-84. doi: 10.1016/j.lfs.2014.01.075. Epub 2014 Feb 12. Review. PubMed PMID: 24530873.

7: Busschaert N, Gale PA. Small-molecule lipid-bilayer anion transporters for biological applications. Angew Chem Int Ed Engl. 2013 Jan 28;52(5):1374-82. doi: 10.1002/anie.201207535. Epub 2013 Jan 2. Review. PubMed PMID: 23283851.

8: Sydor PK, Challis GL. Oxidative tailoring reactions catalyzed by nonheme iron-dependent enzymes: streptorubin B biosynthesis as an example. Methods Enzymol. 2012;516:195-218. doi: 10.1016/B978-0-12-394291-3.00002-2. Review. PubMed PMID: 23034230.

9: Chang CC, Chen WC, Ho TF, Wu HS, Wei YH. Development of natural anti-tumor drugs by microorganisms. J Biosci Bioeng. 2011 May;111(5):501-11. doi: 10.1016/j.jbiosc.2010.12.026. Epub 2011 Jan 28. Review. Erratum in: J Biosci Bioeng. 2012 Feb;113(2):269. PubMed PMID: 21277252.

10: Vaishnav P, Demain AL. Unexpected applications of secondary metabolites. Biotechnol Adv. 2011 Mar-Apr;29(2):223-9. doi: 10.1016/j.biotechadv.2010.11.006. Epub 2010 Dec 3. Review. PubMed PMID: 21130862.

11: Pérez-Tomás R, Viñas M. New insights on the antitumoral properties of prodiginines. Curr Med Chem. 2010;17(21):2222-31. Review. PubMed PMID: 20459382.

12: Fletcher JS, Vickerman JC. A new SIMS paradigm for 2D and 3D molecular imaging of bio-systems. Anal Bioanal Chem. 2010 Jan;396(1):85-104. doi: 10.1007/s00216-009-2986-3. Epub 2009 Aug 12. Review. PubMed PMID: 19669735.

13: Pandey R, Chander R, Sainis KB. Prodigiosins as anti cancer agents: living upto their name. Curr Pharm Des. 2009;15(7):732-41. Review. PubMed PMID: 19275639.

14: Kim D, Kim JF, Yim JH, Kwon SK, Lee CH, Lee HK. Red to red - the marine bacterium Hahella chejuensis and its product prodigiosin for mitigation of harmful algal blooms. J Microbiol Biotechnol. 2008 Oct;18(10):1621-9. Review. PubMed PMID: 18955809.

15: Woo JT, Yonezawa T, Cha BY, Teruya T, Nagai K. Pharmacological topics of bone metabolism: antiresorptive microbial compounds that inhibit osteoclast differentiation, function, and survival. J Pharmacol Sci. 2008 Apr;106(4):547-54. Review. PubMed PMID: 18431038.

16: Pandey R, Chander R, Sainis KB. Prodigiosins: a novel family of immunosuppressants with anti-cancer activity. Indian J Biochem Biophys. 2007 Oct;44(5):295-302. Review. PubMed PMID: 18341204.

17: Williamson NR, Fineran PC, Leeper FJ, Salmond GP. The biosynthesis and regulation of bacterial prodiginines. Nat Rev Microbiol. 2006 Dec;4(12):887-99. Review. PubMed PMID: 17109029.

18: Wei JR, Lai HC. N-acylhomoserine lactone-dependent cell-to-cell communication and social behavior in the genus Serratia. Int J Med Microbiol. 2006 Apr;296(2-3):117-24. Epub 2006 Feb 17. Review. PubMed PMID: 16483841.

19: Parry RJ. New prodiginines from a ketosynthase swap. Chem Biol. 2005 Feb;12(2):145-6. Review. PubMed PMID: 15734641.

20: Martín JF. Phosphate control of the biosynthesis of antibiotics and other secondary metabolites is mediated by the PhoR-PhoP system: an unfinished story. J Bacteriol. 2004 Aug;186(16):5197-201. Review. PubMed PMID: 15292120; PubMed Central PMCID: PMC490900.